Tyrosylvaline

Description

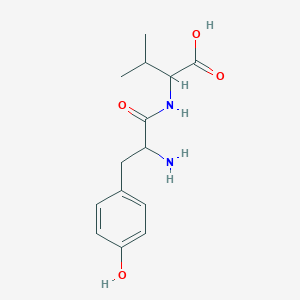

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQKMOWUDVWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563821 | |

| Record name | Tyrosylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-09-8 | |

| Record name | Tyrosylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrosylvaline dipeptide synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Tyrosylvaline Dipeptide

Introduction

This compound (Tyr-Val), a dipeptide composed of the amino acids tyrosine and valine, serves as a valuable building block in peptidomimetics and drug discovery. Its synthesis and purification are fundamental processes for researchers engaged in developing novel peptide-based therapeutics and biochemical tools. The precise control over its chemical assembly and the rigorous removal of impurities are paramount to ensure the final product's identity, purity, and biological activity.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing and purifying this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate reproducible and efficient production of this dipeptide. The primary focus is on the widely adopted Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, followed by purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Core Concepts in this compound Synthesis

The formation of the peptide bond between tyrosine and valine requires a strategic approach to prevent unwanted side reactions. This is achieved through the use of protecting groups for reactive moieties and activating agents to facilitate amide bond formation.

1. Protecting Group Strategy

To ensure the specific formation of the Tyr-Val sequence, reactive functional groups on the amino acids must be temporarily blocked.[1][2]

-

α-Amino Group Protection : The N-terminus of the amino acid being added is protected to prevent self-polymerization. The most common protecting group in modern SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] An alternative is the acid-labile tert-butoxycarbonyl (Boc) group.

-

Carboxyl Group Protection : In SPPS, the C-terminus of the first amino acid (valine) is protected by anchoring it to an insoluble polymer resin.[4] In solution-phase synthesis, it is typically protected as an ester.

-

Tyrosine Side Chain Protection : The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired acylation during coupling steps.[5] Therefore, it requires protection. A common choice compatible with the Fmoc strategy is the acid-labile tert-butyl (tBu) ether.[6]

2. Peptide Bond Formation (Coupling)

The reaction between the carboxyl group of one amino acid and the amino group of another is thermodynamically unfavorable and requires an activating agent, known as a coupling reagent.[7] These reagents convert the carboxylic acid into a more reactive intermediate.[7] Common coupling reagents include:

-

Carbodiimides : Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9]

-

Uronium/Aminium Salts : Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient and widely used in SPPS for minimizing racemization.[9]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol details the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

1. Materials and Reagents

| Reagent/Material | Parameter | Value/Notes |

| Resin | Type | Wang Resin |

| Substitution Level | 0.5 - 1.0 mmol/g | |

| Starting Amount | 200 mg (for 0.5 mmol/g loading) | |

| Amino Acids | Fmoc-Val-OH | 4 eq (0.4 mmol) |

| Fmoc-Tyr(tBu)-OH | 4 eq (0.4 mmol) | |

| Coupling Reagents | HBTU | 3.9 eq (0.39 mmol) |

| HOBt | 4 eq (0.4 mmol) | |

| Base | DIPEA (Diisopropylethylamine) | 8 eq (0.8 mmol) |

| Fmoc Deprotection | Reagent | 20% (v/v) Piperidine (B6355638) in DMF |

| Cleavage Cocktail | Reagent | 95% TFA, 2.5% Water, 2.5% TIS |

| Solvents | DMF, DCM, Diethyl Ether | Peptide synthesis or HPLC grade |

2. Synthesis Workflow

The synthesis involves sequential cycles of deprotection and coupling, followed by a final cleavage step.[4]

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

3. Detailed Protocol

-

Step 1: Resin Preparation and Valine Loading

-

Place 200 mg of Wang resin in a solid-phase synthesis vessel.

-

Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.[10]

-

Drain the solvent.

-

In a separate vial, dissolve Fmoc-Val-OH (4 eq), HOBt (4 eq), and HBTU (3.9 eq) in DMF (2 mL). Add DIPEA (8 eq) and vortex for 1 minute.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

-

Step 2: Fmoc Deprotection of Valine

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[10]

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

Step 3: Coupling of Tyrosine

-

Prepare the activated Fmoc-Tyr(tBu)-OH solution as described in Step 1.4.

-

Add the solution to the deprotected valine-resin and agitate for 2 hours.

-

Drain and wash the resin as in Step 1.6.

-

-

Step 4: Final Deprotection and Cleavage

-

Perform a final Fmoc deprotection as described in Step 2 to remove the N-terminal Fmoc group from tyrosine.

-

Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x), then dry under vacuum.[11]

-

Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.[11]

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.[12]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

-

Dry the crude peptide pellet under vacuum. The expected crude purity is typically around 70-80%.[13]

-

Experimental Protocol: Purification of this compound

Purification is a critical step to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process.[14] RP-HPLC is the standard method for peptide purification.[15][16]

1. Purification Workflow

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. file.globalso.com [file.globalso.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptide purification method development - SB PEPTIDE [sb-peptide.com]

- 15. bachem.com [bachem.com]

- 16. gilson.com [gilson.com]

An In-depth Technical Guide to Tyrosylvaline: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylvaline, a dipeptide composed of tyrosine and valine, is a naturally occurring molecule found in various biological contexts. While its direct role in complex signaling pathways remains an area of active investigation, its fundamental biochemical nature as a product of protein catabolism and a potential constituent of larger peptides warrants a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis, purification, and analysis of this compound. The information presented herein is intended to serve as a foundational resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a dipeptide formed through a peptide bond between the amino acid tyrosine and valine. Its systematic chemical name is 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | [1] |

| Molecular Formula | C14H20N2O4 | [1] |

| SMILES | CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | [1] |

| InChI Key | OYOQKMOWUDVWCR-UHFFFAOYSA-N | [1] |

| CAS Number | 17355-09-8 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 280.32 g/mol | [1] |

| Monoisotopic Mass | 280.142307138 Da | [2] |

| pKa (Strongest Acidic) | 3.3 | [3] |

| pKa (Strongest Basic) | 9.84 | [3] |

| Isoelectric Point (pI) | Calculated to be approximately 6.57 | |

| LogP | -1.14 | [4] |

| Water Solubility | 0.45 g/L | [3] |

| Physical Description | Solid | [4] |

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the provided pKa values, the calculated pI is approximately (3.3 + 9.84) / 2 = 6.57. It is important to note that this is an estimation and the experimental value may vary.

Biological Context and Metabolism

This compound is recognized as an incomplete breakdown product of protein digestion or catabolism[2]. As a dipeptide, it is a short-lived intermediate that is typically further hydrolyzed into its constituent amino acids, tyrosine and valine, by peptidases[2]. While some dipeptides are known to have physiological or cell-signaling effects, a specific signaling role for this compound has not been extensively documented in the reviewed literature[2]. This compound has been detected in various food sources, including anatidaes, chickens, domestic pigs, and cow's milk[3].

The metabolic fate of this compound is intrinsically linked to the metabolism of its constituent amino acids. Tyrosine is a precursor for several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin[5][6]. Valine is a branched-chain amino acid that plays a crucial role in protein synthesis and energy metabolism.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of dipeptides like this compound. These protocols are based on established techniques in peptide chemistry and should be adapted and optimized for specific experimental requirements.

Synthesis of this compound

This compound can be synthesized using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

SPPS is a widely used method for peptide synthesis due to its efficiency and ease of purification[7][8]. The Fmoc/tBu strategy is a common approach[7].

Workflow for Solid-Phase Synthesis of this compound:

Detailed Protocol:

-

Resin Preparation: Start with a suitable resin, such as Wang or 2-chlorotrityl chloride resin. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling (Valine): Couple the first amino acid, Fmoc-Val-OH, to the resin using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine using a solution of 20% piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling (Tyrosine): Couple the second amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected valine residue using a coupling agent and activator as in step 2. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the tBu side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.

-

Isolation: Precipitate the crude this compound by adding the cleavage mixture to cold diethyl ether. The crude peptide can then be collected by centrifugation.

Solution-phase synthesis involves carrying out the coupling and deprotection steps in a solvent system[9][10]. While it can be more labor-intensive for longer peptides, it is a viable method for dipeptide synthesis.

General Steps:

-

Protection: Protect the N-terminus of tyrosine (e.g., with a Boc or Fmoc group) and the C-terminus of valine (e.g., as a methyl or ethyl ester).

-

Coupling: Activate the carboxyl group of the protected tyrosine using a coupling agent and react it with the protected valine.

-

Deprotection: Remove the protecting groups to yield this compound.

-

Purification: Purify the product using techniques like crystallization or chromatography.

Purification of this compound

The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC)[3][11][12][13].

RP-HPLC Protocol:

-

Column: A C18 stationary phase is commonly used for peptide purification[3].

-

Mobile Phase: A gradient of two solvents is typically employed:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

-

Gradient: Start with a low percentage of Solvent B and gradually increase its concentration to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide and any impurities.

-

Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 210-220 nm or 280 nm (due to the tyrosine aromatic ring)[3].

-

Fraction Collection: Collect the fractions containing the purified this compound.

-

Lyophilization: Remove the solvents from the collected fractions by lyophilization to obtain the purified peptide as a powder.

Analysis of this compound

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

This is used to assess the purity of the final product. The conditions are similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide[1][4][14]. Electrospray ionization (ESI) is a common ionization technique for peptides. The expected [M+H]+ ion for this compound would be at m/z 281.1496[4]. Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions[1].

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and standard experimental protocols relevant to this compound. While its specific biological signaling roles are not yet fully elucidated, the information compiled here serves as a valuable resource for researchers working with this dipeptide. The provided methodologies for synthesis, purification, and analysis offer a solid foundation for obtaining high-purity this compound for use in various research applications, from biochemical assays to its potential incorporation into larger, more complex peptide structures. Further investigation is warranted to explore the potential direct biological activities of this compound and its involvement in cellular signaling pathways.

References

- 1. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tyrosyl-Valine (HMDB0029118) [hmdb.ca]

- 3. bachem.com [bachem.com]

- 4. Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. davuniversity.org [davuniversity.org]

- 6. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Activity of Tyrosylvaline

A comprehensive review of the current scientific literature reveals a significant lack of specific data on the biological activity of the dipeptide Tyrosylvaline (Tyr-Val). While databases such as the Human Metabolome Database and PubChem identify this compound as a dipeptide composed of tyrosine and valine, it is categorized as an "expected" metabolite that has not yet been definitively identified in human tissues or biofluids.[1] The existing information is limited to its chemical structure and basic physicochemical properties.

Extensive searches for specific biological effects, mechanisms of action, quantitative data (e.g., IC50, binding constants), and detailed experimental protocols related to this compound have not yielded any concrete findings. The scientific community has yet to publish in-depth research on the specific signaling pathways modulated by this dipeptide or its potential therapeutic applications.

This absence of specific data makes it impossible to construct the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound.

Proposed Alternative: A Technical Guide on a Well-Characterized Dipeptide

Given the user's interest in the biological activity of dipeptides for a research-oriented audience, we propose an alternative focus on a dipeptide with a more established body of scientific literature. A suitable candidate would be a dipeptide for which experimental data on biological effects, mechanism of action, and relevant signaling pathways are available, allowing for the creation of a comprehensive technical guide that fulfills all the core requirements of the original request.

For instance, a dipeptide like Glycyl-proline (Gly-Pro) or other biologically active short peptides could serve as a valuable subject for such a detailed guide. Research on these molecules has provided insights into their roles in various physiological processes, and sufficient data is available to populate the requested tables and diagrams.

We recommend proceeding with a well-documented dipeptide to provide a valuable and data-rich technical resource for researchers, scientists, and drug development professionals.

References

The In Vitro Mechanism of Action of Tyrosylvaline: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline is a dipeptide composed of the amino acids tyrosine and valine. While the individual roles of tyrosine and valine in cellular processes are well-documented, specific research detailing the comprehensive in vitro mechanism of action of the dipeptide this compound as a distinct bioactive molecule is not extensively available in the current scientific literature. Tyrosine is a crucial precursor for neurotransmitters and a key residue in signaling proteins, particularly through the action of tyrosine kinases. Valine is a branched-chain amino acid essential for protein synthesis and metabolic processes. The synergistic or unique effects of their combination in the form of this compound are not well-defined.

This guide aims to provide a foundational understanding of the potential in vitro mechanisms of action of this compound by exploring the known functions of its constituent amino acids and the general methodologies used to study such compounds. Due to the limited specific data on this compound, this document will focus on the theoretical frameworks and experimental approaches that could be employed to elucidate its activity.

Potential Areas of In Vitro Activity

Based on the properties of tyrosine, a primary area of investigation for this compound would be its interaction with signaling pathways regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). These enzymes play a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2][3]

Potential interactions include:

-

Competitive Inhibition of Tyrosine Kinases: this compound, containing a tyrosine residue, could potentially act as a competitive inhibitor for the ATP-binding site or the substrate-binding site of various tyrosine kinases.[4][5]

-

Modulation of Receptor Tyrosine Kinase (RTK) Activity: It might interact with the extracellular or intracellular domains of RTKs, influencing ligand binding, receptor dimerization, and subsequent autophosphorylation.[6][7]

-

Substrate for Tyrosine Kinases or Phosphatases: this compound could serve as a substrate for these enzymes, thereby influencing the balance of protein phosphorylation within a cell.

Experimental Protocols for In Vitro Assessment

To investigate the mechanism of action of this compound, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments that could be adapted for this purpose.

Kinase Inhibition Assays

Objective: To determine if this compound can inhibit the activity of specific tyrosine kinases.

Methodology: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified tyrosine kinase of interest (e.g., EGFR, Src), the kinase's specific substrate peptide, and ATP in a suitable kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

-

Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP.

-

This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The amount of light produced is proportional to the ADP concentration and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Cell Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines that are known to be dependent on specific tyrosine kinase signaling pathways.

Methodology: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Plate cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate and allow them to adhere overnight.[8]

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Determine the percentage of cell viability compared to untreated control cells and calculate the concentration of this compound that inhibits cell growth by 50% (IC50).[9]

-

Protein-Protein Interaction Assays

Objective: To determine if this compound can disrupt the interaction between a phosphorylated tyrosine residue on a protein and its binding partner containing an SH2 or PTB domain.[6]

Methodology: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis:

-

Treat cells expressing the target proteins with this compound.

-

Lyse the cells in a buffer that preserves protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to one of the interacting proteins (the "bait" protein).

-

Add protein A/G beads to pull down the antibody-bait protein complex.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

-

Detection:

-

Analyze the eluted proteins by Western blotting using an antibody against the other interacting protein (the "prey" protein).

-

-

Data Analysis:

-

A decrease in the amount of the prey protein in the presence of this compound would suggest that the dipeptide disrupts the interaction.

-

Visualization of Potential Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be investigated and the general workflow for in vitro screening.

Caption: Potential interaction of this compound with the Ras-Raf-MEK-ERK signaling pathway.

Caption: General experimental workflow for determining the in vitro mechanism of action.

Quantitative Data Summary

As there is a lack of specific published studies on the in vitro biological activity of this compound, a table of quantitative data such as IC50 values, binding affinities (Kd), or kinetic parameters (Ki, Km) cannot be provided at this time. The generation of such data would be the primary outcome of the experimental protocols described above.

Conclusion

The dipeptide this compound presents an interesting subject for in vitro investigation, particularly concerning its potential to modulate tyrosine kinase-mediated signaling pathways. While direct evidence of its mechanism of action is currently scarce, the established roles of its constituent amino acid, tyrosine, provide a strong rationale for exploring its effects on cellular processes regulated by phosphorylation. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to begin to elucidate the specific in vitro bioactivity of this compound. Future studies are necessary to generate the quantitative data required to build a complete profile of its mechanism of action.

References

- 1. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine-kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell signaling by receptor-tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

Tyrosylvaline: A Technical Guide to Synthesis, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylvaline (Tyr-Val) is a dipeptide composed of the amino acids tyrosine and valine. While its natural occurrence is cataloged, particularly as a potential product of protein digestion and catabolism, dedicated research into its specific discovery, isolation from natural sources, and distinct biological functions remains limited.[1] This technical guide provides a comprehensive framework for the scientific investigation of this compound. It outlines detailed protocols for its chemical synthesis, a robust multi-step purification strategy, and methods for its characterization. Furthermore, this document explores the potential biological activities and signaling pathways of this compound, drawing insights from the well-established roles of its constituent amino acids. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biological potential of this dipeptide.

Introduction to this compound

This compound is a dipeptide with the chemical formula C14H20N2O4.[2] It is formed through a peptide bond between the carboxyl group of tyrosine and the amino group of valine. While it has been detected in various food sources, it has not been quantified, suggesting it may be a biomarker for the consumption of certain foods.[3] The Human Metabolome Database lists it as an "expected" metabolite, indicating it is a plausible, yet not definitively identified, component of human tissues or biofluids.[1] The limited direct research on this compound presents an opportunity for novel investigations into its physiological roles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective synthesis, purification, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C14H20N2O4 | [2] |

| Average Molecular Weight | 280.3196 g/mol | PubChem |

| Monoisotopic Molecular Weight | 280.142307138 Da | [2] |

| Physical Description | Solid | [2] |

| logP | -1.14 (Extrapolated) | [2] |

| pKa (Strongest Acidic) | 3.3 | [3] |

| pKa (Strongest Basic) | 9.84 | [3] |

| Physiological Charge | 0 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Polar Surface Area | 116.14 Ų | [3] |

Proposed Methodologies for Production and Isolation

Given the absence of a standardized protocol for the isolation of this compound from natural sources, this section details a robust methodology for its chemical synthesis and subsequent purification. This approach provides a reliable means of obtaining high-purity this compound for research purposes.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and controlled synthesis of peptides.[4][5][6][7] The following protocol is based on the widely used Fmoc/tBu strategy.

Experimental Protocol:

-

Resin Preparation:

-

Start with a Rink-amide MBHA resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

-

First Amino Acid Coupling (Valine):

-

Activate the carboxyl group of Fmoc-Val-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of valine.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling (Tyrosine):

-

Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using the same coupling reagents as in step 2. The tert-butyl (tBu) group protects the hydroxyl side chain of tyrosine.

-

Add the activated tyrosine solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminus of tyrosine with 20% piperidine in DMF.

-

Wash the resin with DMF followed by dichloromethane (B109758) (DCM).

-

-

Cleavage and Deprotection:

-

Treat the resin-bound peptide with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting group from tyrosine.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Lyophilize the crude peptide to obtain a dry powder.

-

Purification Strategy

A multi-step purification strategy is proposed to isolate this compound from the crude synthetic product or a complex biological hydrolysate. This involves a combination of ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

2.2.1. Step 1: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[8][9][10][11] this compound has an isoelectric point (pI) that can be predicted based on the pKa values of its terminal groups and the tyrosine side chain. At a pH below its pI, the peptide will be positively charged and can be purified using cation-exchange chromatography.

Experimental Protocol:

-

Column: Strong cation-exchange column (e.g., sulfopropyl-based resin).

-

Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

-

Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

-

Procedure:

-

Dissolve the crude peptide in Buffer A and load it onto the equilibrated column.

-

Wash the column with Buffer A to remove unbound, neutral, and negatively charged impurities.

-

Elute the bound peptides using a linear gradient of 0-100% Buffer B over 30-60 minutes.

-

Collect fractions and monitor the absorbance at 280 nm (due to the tyrosine residue).

-

Pool the fractions containing the peak of interest.

-

2.2.2. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is a standard method for peptide purification.[12][13][14][15][16]

Experimental Protocol:

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Procedure:

-

Acidify the pooled fractions from IEX with TFA and inject them onto the equilibrated RP-HPLC column.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

-

Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

-

Collect the major peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical RP-HPLC.

-

Lyophilize the pure fraction to obtain the final product.

-

Characterization

The identity and purity of the final product should be confirmed using mass spectrometry and analytical HPLC.

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[17][18][19][20][21]

-

Procedure:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

-

Acquire the mass spectrum in positive ion mode.

-

Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of this compound (281.15 Da).

-

Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence through fragmentation analysis.

-

Hypothetical Purification Data

| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) | Purification Fold |

| Crude Product | 1000 | 250 | 25 | 100 | 1 |

| IEX Pool | 150 | 225 | 90 | 90 | 3.6 |

| RP-HPLC Pool | 50 | 212.5 | >98 | 85 | >3.9 |

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is lacking, its potential functions can be inferred from the roles of its constituent amino acids.

Role of Tyrosine in Signaling

Tyrosine is a critical component of numerous signaling pathways.[22][23][24][25][26]

-

Precursor to Neurotransmitters and Hormones: Tyrosine is the precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones.

-

Protein Phosphorylation: Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism for regulating cellular processes such as growth, differentiation, and metabolism.[22][25]

Role of Valine

Valine is a branched-chain amino acid (BCAA) with important metabolic functions.[27][][29][30][31]

-

Energy Metabolism: Valine can be metabolized in muscle tissue to provide energy.[27][31]

-

Protein Synthesis and Structure: As an essential amino acid, valine is crucial for protein synthesis and contributes to the hydrophobic core of proteins, influencing their three-dimensional structure.[27]

-

Signaling: Valine can activate the AKT/mTOR signaling pathway, which is involved in protein synthesis.[30]

Predicted Biological Activity of this compound

Based on its composition, this compound could potentially exhibit the following activities:

-

Neuromodulatory Effects: It could act as a precursor to tyrosine in the brain, influencing neurotransmitter synthesis.

-

Metabolic Regulation: It may play a role in energy metabolism, particularly in muscle tissue.

-

Cell Signaling: this compound could potentially interact with peptide transporters or receptors, or be cleaved to release its constituent amino acids, which then participate in their respective signaling pathways.

Proposed Signaling Pathway for Investigation

A plausible hypothesis is that this compound could be transported into cells and either cleaved by peptidases to release tyrosine and valine or interact directly with intracellular signaling molecules. The released tyrosine could then enter the catecholamine synthesis pathway or be a substrate for tyrosine kinases.

Conclusion

This compound represents an understudied dipeptide with the potential for interesting biological activities. This technical guide provides a comprehensive and practical framework for its synthesis, purification, and characterization, thereby enabling further research into its physiological roles. The proposed experimental protocols and the exploration of potential signaling pathways offer a solid starting point for researchers and drug development professionals to unlock the scientific and therapeutic potential of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for Tyrosyl-Valine (HMDB0029118) [hmdb.ca]

- 2. This compound | C14H20N2O4 | CID 14767562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Tyrosyl-Valine (FDB098232) - FooDB [foodb.ca]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. conductscience.com [conductscience.com]

- 9. waters.com [waters.com]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. hplc.eu [hplc.eu]

- 16. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 19. Mass spec essentials | Proteintech Group [ptglab.com]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 21. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 24. What are the functions of tyrosine kinase? | AAT Bioquest [aatbio.com]

- 25. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 26. Tyrosine kinase: Significance and symbolism [wisdomlib.org]

- 27. study.com [study.com]

- 29. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 30. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 31. nbinno.com [nbinno.com]

Tyrosylvaline: A Potential Bioactive Compound - A Technical Guide

Disclaimer: This document provides a technical overview of the potential bioactivity of the dipeptide Tyrosylvaline (Tyr-Val). It is important to note that, as of the date of this publication, direct experimental research on this compound is limited. The information presented herein is largely extrapolated from studies on its constituent amino acids, Tyrosine and Valine, and other related tyrosine-containing dipeptides. The experimental protocols and quantitative data are provided as representative examples and should be adapted and validated for specific research applications.

Introduction

This compound is a dipeptide composed of the amino acids L-tyrosine and L-valine. The presence of a phenolic hydroxyl group in the tyrosine residue and a hydrophobic branched-chain in the valine residue suggests that this compound may possess a range of bioactive properties. Dipeptides are of significant interest in drug development and nutraceuticals due to their small size, potential for high bioavailability, and specific interactions with biological targets. This guide explores the potential antioxidant, anti-inflammatory, and Angiotensin-Converting Enzyme (ACE) inhibitory activities of this compound, providing a foundation for future research and development.

Potential Bioactive Properties

Antioxidant Activity

The phenolic hydroxyl group of the tyrosine residue in this compound can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress.[1] Studies on various tyrosine-containing dipeptides have demonstrated significant antioxidant capacity.[2][3] The antioxidant potential of these peptides is often attributed to their ability to scavenge radicals and chelate pro-oxidant metal ions.[1] Dipeptides with N-terminal tyrosine have shown, on average, higher antioxidant capacity in some assays compared to free tyrosine.[2]

Anti-inflammatory Activity

Bioactive peptides are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Oxidative stress is a known trigger for NF-κB activation, which leads to the transcription of pro-inflammatory cytokines.[6] By reducing reactive oxygen species, the antioxidant activity of this compound could indirectly suppress NF-κB activation. Furthermore, some bioactive peptides have been shown to directly interfere with the NF-κB signaling cascade.[4]

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] Inhibition of ACE is a key strategy in the management of hypertension. Several food-derived peptides, particularly those containing hydrophobic amino acid residues and a C-terminal tyrosine, have been identified as effective ACE inhibitors.[9][10][11] The structural characteristics of this compound, with a C-terminal valine (hydrophobic) and an N-terminal tyrosine, suggest it may interact with the active site of ACE.

Quantitative Data on Related Dipeptides

The following tables summarize hypothetical quantitative data for this compound based on reported values for other tyrosine-containing dipeptides. These values are for illustrative purposes and require experimental validation.

Table 1: Hypothetical Antioxidant Activity of this compound

| Assay Type | Parameter | Hypothetical Value for this compound | Reference Peptides (Reported Values) |

| DPPH Radical Scavenging | IC50 (µM) | 150 - 500 | Leu-Hyp: ~23.6% scavenging at a specific concentration[12] |

| ABTS Radical Scavenging | IC50 (µM) | 100 - 400 | Leu-Hyp & Ile-Hyp: ~57.8% scavenging at a specific concentration[12] |

| Ferric Reducing Antioxidant Power (FRAP) | µmol Fe(II)/µmol | 1.5 - 3.0 | General range for antioxidant peptides |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | 3.0 - 6.0 | Dipeptides with N-terminal tyrosine: ~4.81 µmol TE/µmol[2] |

Table 2: Hypothetical Anti-inflammatory and ACE Inhibitory Activity of this compound

| Bioactivity | Parameter | Hypothetical Value for this compound | Reference Peptides (Reported Values) |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated macrophages (IC50, µM) | 50 - 200 | General range for anti-inflammatory peptides |

| Anti-inflammatory | Inhibition of TNF-α secretion (IC50, µM) | 75 - 250 | General range for anti-inflammatory peptides |

| ACE Inhibition | IC50 (µM) | 20 - 150 | Ala-Tyr: IC50 not specified but shows selective inhibition[9], GGY: 1.3 µM, IRP: 1.8 µM[13] |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry can be employed for the synthesis of this compound.

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as ethyl cyano(hydroxyimino)acetate (Oxyma) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of valine using a solution of 20% piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the deprotected valine residue using the same coupling reagents.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Antioxidant Assays

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at 734 nm.

-

Prepare serial dilutions of this compound.

-

Mix the this compound solutions with the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging and the IC50 value.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT or similar cell viability assay.

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant from the NO production assay.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

In Vitro ACE Inhibition Assay

-

Reagents: Prepare solutions of ACE from rabbit lung, the substrate hippuryl-His-Leu (HHL), and a suitable buffer (e.g., borate (B1201080) buffer with NaCl).[14]

-

Assay Procedure:

-

In a microcentrifuge tube, pre-incubate ACE with various concentrations of this compound at 37°C for 10 minutes.[14]

-

Add the HHL substrate to initiate the reaction and incubate at 37°C for 30-60 minutes.[14]

-

Stop the reaction by adding hydrochloric acid (HCl).[14]

-

Extract the hippuric acid produced with ethyl acetate (B1210297).[14]

-

Evaporate the ethyl acetate layer and redissolve the hippuric acid in water.

-

Measure the absorbance of hippuric acid at 228 nm.[14]

-

-

Calculation: Calculate the percentage of ACE inhibition and determine the IC50 value.

Proposed Mechanisms of Action and Signaling Pathways

Antioxidant and Anti-inflammatory Signaling

This compound's potential antioxidant activity can lead to the modulation of redox-sensitive signaling pathways. A key pathway is the Keap1-Nrf2/ARE pathway, which is a central regulator of cellular antioxidant responses.[15] By scavenging reactive oxygen species (ROS), this compound may promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.[15] This reduction in oxidative stress can, in turn, inhibit the activation of the pro-inflammatory NF-κB pathway.[4]

Caption: Proposed antioxidant and anti-inflammatory signaling pathway of this compound.

ACE Inhibition Mechanism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[7] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[8] this compound is hypothesized to act as a competitive inhibitor of ACE, binding to the active site of the enzyme and preventing its interaction with the natural substrate.

Caption: Mechanism of ACE inhibition by this compound within the Renin-Angiotensin System.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and bioactivity screening of this compound.

Caption: General experimental workflow for this compound investigation.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel bioactive agents. Based on the properties of its constituent amino acids and related dipeptides, it is hypothesized to possess antioxidant, anti-inflammatory, and ACE-inhibitory activities. The technical information and experimental protocols provided in this guide offer a framework for the systematic investigation of this compound. Future research should focus on the chemical synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its bioactivities and elucidate its precise mechanisms of action. Further structure-activity relationship studies could lead to the design of more potent and selective analogues for therapeutic applications.

References

- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How ACE inhibitors transformed the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]

- 9. Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant Activity in Vitro of Hydroxyproline Peptides [spkx.net.cn]

- 13. bachem.com [bachem.com]

- 14. researchgate.net [researchgate.net]

- 15. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Tyrosylvaline Interactions: A Technical Guide

Introduction

The dipeptide Tyrosylvaline (Tyr-Val) is a molecule of interest in biochemical and pharmaceutical research due to the unique properties of its constituent amino acids. Tyrosine, with its phenolic side chain, can participate in hydrogen bonding and aromatic interactions, while valine's bulky, hydrophobic side chain contributes to steric and nonpolar interactions.[1] Understanding the interactions of Tyr-Val with biological macromolecules, particularly proteins, is crucial for applications ranging from drug design to deciphering cellular signaling. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at an atomic level, offering insights that can guide experimental studies.[2][3]

This technical guide provides an in-depth overview of the core computational methodologies used to model this compound interactions. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats.

Core In Silico Methodologies

The primary computational tools for studying peptide-protein interactions are molecular docking and molecular dynamics (MD) simulations. These methods allow for the prediction of binding modes and the assessment of complex stability.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (Tyr-Val) when bound to a receptor (a protein) to form a stable complex.[4] The goal is to find the binding pose with the lowest energy, which corresponds to the most stable conformation.[4]

Illustrative Workflow for Molecular Docking

A typical workflow for molecular docking studies of Tyr-Val.

Molecular Dynamics (MD) Simulation

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time.[5] For a Tyr-Val-protein complex predicted by docking, MD simulations can assess the stability of the binding pose, characterize conformational changes, and provide a more detailed energetic analysis of the interaction.[2][6]

Generalized Workflow for MD Simulation

A generalized workflow for MD simulation of a Tyr-Val-protein complex.

Experimental Protocols

Detailed protocols are essential for reproducible in silico research. Below are generalized, step-by-step procedures for molecular docking and MD simulation.

Protocol 1: Molecular Docking using AutoDock Vina

-

Receptor and Ligand Preparation :

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor using AutoDock Tools (ADT): remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the prepared receptor in PDBQT format.

-

Generate a 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw) and perform energy minimization.

-

In ADT, define the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Parameter and Docking Configuration :

-

Define the search space (grid box) to encompass the putative binding site on the receptor. The size and center of the grid are specified in a configuration file.[7]

-

Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the grid box parameters, and the output file name.

-

-

Execution and Analysis :

-

Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

Analyze the output PDBQT file, which contains multiple binding modes ranked by their binding affinity (in kcal/mol).[8]

-

Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to inspect key interactions like hydrogen bonds and hydrophobic contacts.[9]

-

Protocol 2: MD Simulation using GROMACS

-

System Preparation :

-

Take the top-ranked docked complex of Tyr-Val and the protein as the starting structure.

-

Use the gmx pdb2gmx command in GROMACS to generate a protein topology based on a chosen force field (e.g., AMBER, CHARMM).[6][10] A force field is the set of parameters used to calculate the potential energy of the system.[11]

-

Create a simulation box and solvate the complex with a water model like TIP3P.[6]

-

Add ions to neutralize the system's charge using gmx genion.

-

-

Simulation Execution :

-

Perform energy minimization to relax the system and remove bad contacts.[12]

-

Conduct a two-phase equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[12]

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory of atomic movements.[6][12]

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests the complex has reached equilibrium.[13][14]

-

Root Mean Square Fluctuation (RMSF) : Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis : Quantify the number and duration of hydrogen bonds between Tyr-Val and the protein to identify key stabilizing interactions.

-

Data Presentation: Quantitative Analysis

Quantitative data from in silico modeling should be presented clearly for comparison.

Table 1: Illustrative Molecular Docking Results for Tyr-Val against Protein Kinases

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosine Kinase A | 1T46 | -7.92 | Met769, Leu777 | H-bond, Hydrophobic |

| Tyrosine Kinase B | 1M17 | -8.06 | Cys773, Asp831 | H-bond, Electrostatic |

| Tyrosine Kinase C | 3QRJ | -7.53 | Thr315, Phe382 | H-bond, Pi-stacking |

| Tyrosine Kinase D | 6S9B | -7.12 | Gly772, Leu820 | H-bond, Hydrophobic |

Note: Data is illustrative, based on typical binding energy ranges for small molecules and peptides with tyrosine kinases.[7][8][15]

Table 2: Illustrative MD Simulation Stability Metrics for Tyr-Val-Protein Kinase B Complex

| Simulation Time (ns) | Average Backbone RMSD (nm) | Average Ligand RMSD (nm) | Number of H-Bonds (Ligand-Protein) |

| 0-25 | 0.25 ± 0.03 | 0.12 ± 0.02 | 3.1 ± 0.8 |

| 26-50 | 0.28 ± 0.04 | 0.14 ± 0.03 | 2.9 ± 0.7 |

| 51-75 | 0.29 ± 0.03 | 0.15 ± 0.02 | 3.0 ± 0.6 |

| 76-100 | 0.29 ± 0.02 | 0.15 ± 0.03 | 3.2 ± 0.5 |

Note: This table presents hypothetical data to illustrate how MD simulation results can be summarized. Stable RMSD and a consistent number of hydrogen bonds would indicate a stable interaction.

Potential Signaling Pathways

While a specific signaling pathway for the dipeptide Tyr-Val is not extensively documented, its components suggest potential interactions. Tyrosine is a key residue in phosphorylation-dependent signaling cascades regulated by protein tyrosine kinases (PTKs).[16] It is plausible that Tyr-Val could act as a competitive inhibitor at the ATP-binding site or an allosteric modulator of a PTK.[16][17]

Hypothetical Signaling Pathway Inhibition by Tyr-Val

Inhibition of a generic tyrosine kinase signaling pathway by Tyr-Val.

Conclusion

In silico modeling offers a robust framework for investigating the molecular interactions of this compound. Through molecular docking and MD simulations, researchers can generate hypotheses about binding mechanisms, predict binding affinities, and assess the stability of peptide-protein complexes. The detailed protocols and data presentation formats provided in this guide serve as a foundation for conducting and reporting such computational studies. When integrated with experimental validation techniques like surface plasmon resonance or isothermal titration calorimetry, these computational approaches can significantly accelerate the discovery and development of novel peptide-based therapeutics.[18][19]

References

- 1. Helix-stabilizing interaction between tyrosine and leucine or valine when the spacing is i, i + 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 7. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 13. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of novel tyrosine kinase inhibitors for drug resistant T315I mutant BCR-ABL: a virtual screening and molecular dynamics simulations study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Designing specific protein–protein interactions using computation, experimental library screening, or integrated methods - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosylvaline: An In-Depth Technical Guide to its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline (Tyr-Val) is a dipeptide composed of the amino acids tyrosine and valine. As with many peptides, its stability is a critical factor in various applications, including its potential use as a therapeutic agent, a component of drug delivery systems, or as a building block in peptide synthesis. Understanding the mechanisms by which this compound degrades is paramount for ensuring its efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, methodologies for its analysis, and the factors that influence its integrity. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide presents a framework for its evaluation based on established principles of peptide chemistry and analysis.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H20N2O4 | PubChem |

| Molecular Weight | 280.32 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | PubChem |

| Physical Description | Solid | HMDB |

| LogP (extrapolated) | -1.14 | HMDB |

Core Degradation Pathways of Peptides

The stability of a dipeptide like this compound is influenced by both its intrinsic chemical properties and the surrounding environment. Degradation can occur through several chemical pathways, primarily hydrolysis and oxidation, which are influenced by factors such as pH, temperature, and the presence of enzymes.[1]

Hydrolysis

Hydrolysis is a major degradation pathway for peptides, involving the cleavage of the peptide bond between the tyrosine and valine residues to yield the individual amino acids. This reaction is catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: At low pH, the peptide bond is susceptible to cleavage.

-

Base-Catalyzed Hydrolysis: At high pH, the rate of hydrolysis also increases.

The pH-rate profile for peptide bond hydrolysis typically shows a U-shaped curve, with the greatest stability observed in the mid-pH range (around pH 4-6).[1]

Oxidation

The tyrosine residue in this compound is susceptible to oxidation due to its phenolic side chain. Oxidative degradation can be initiated by exposure to light, heat, or the presence of metal ions and reactive oxygen species. This can lead to the formation of various oxidation products, including dityrosine, which can result in cross-linking and aggregation.

Factors Influencing this compound Stability

| Factor | Effect on Stability |

| pH | Stability is generally highest at mid-range pH (4-6) and decreases in acidic and alkaline conditions due to catalyzed hydrolysis.[1] |

| Temperature | Higher temperatures accelerate the rates of all degradation reactions, including hydrolysis and oxidation.[2] |

| Enzymes (Peptidases) | In biological systems, peptidases can rapidly cleave the peptide bond, leading to rapid degradation. The rate depends on the specific enzyme and its concentration. |

| Light Exposure | The tyrosine residue is photosensitive and can undergo photo-oxidation. |

| Presence of Metal Ions | Metal ions can catalyze oxidative degradation of the tyrosine residue. |

| Formulation Components | Excipients in a formulation can either stabilize or destabilize the dipeptide. |

Quantitative Stability Data (Hypothetical)

Disclaimer: The following table presents hypothetical quantitative data for this compound stability to illustrate the type of information that would be generated from stability studies. Actual values would need to be determined experimentally.

| Condition | Parameter | Value |

| pH 2 (37 °C) | Half-life (t½) | ~ hours to days |

| pH 7.4 (37 °C) | Half-life (t½) | ~ days to weeks (in buffer) |

| pH 9 (37 °C) | Half-life (t½) | ~ hours to days |

| Human Plasma (37 °C) | Half-life (t½) | ~ minutes to hours |

| Simulated Gastric Fluid (pH 1.2, 37°C) | Half-life (t½) | < 1 hour |

| Simulated Intestinal Fluid (pH 6.8, 37°C) | Half-life (t½) | ~ hours |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves a combination of forced degradation studies and stability testing under various relevant conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation products and pathways.[3]

Methodology:

-

Stress Conditions: Expose this compound solutions to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid and solution).

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the degradation products.

pH-Dependent Stability Study

This study determines the rate of degradation of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

-

Sample Incubation: Dissolve this compound in each buffer to a known concentration and incubate at a constant temperature (e.g., 37°C or 50°C).

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Quantification: Analyze the samples by a validated HPLC method to determine the remaining concentration of intact this compound.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) at each pH. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Enzymatic Degradation Assay (in vitro)

This assay evaluates the susceptibility of this compound to enzymatic cleavage by proteases found in biological fluids.

Methodology:

-

Biological Matrix: Use human plasma, serum, or simulated gastric/intestinal fluids.[4]

-

Sample Incubation: Spike the biological matrix with a known concentration of this compound and incubate at 37°C.

-

Time-Point Sampling and Quenching: At various time points, take an aliquot and immediately quench the enzymatic activity by adding a protein precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).

-

Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact this compound.

-

Data Analysis: Determine the degradation rate and half-life in the biological matrix.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its degradation products.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (due to the tyrosine chromophore, e.g., ~274 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for both quantification of this compound and identification of its degradation products.

Typical LC-MS/MS Conditions:

-